molecular formula C13H10N2O2 B8693461 7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-6-phenyl- CAS No. 122706-49-4

7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-6-phenyl-

Cat. No. B8693461
CAS RN: 122706-49-4
M. Wt: 226.23 g/mol
InChI Key: CBLVQROEGOSBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-6-phenyl- is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

122706-49-4

Product Name

7H-Pyrrolo[3,4-b]pyridin-7-one, 5,6-dihydro-5-hydroxy-6-phenyl-

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

5-hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C13H10N2O2/c16-12-10-7-4-8-14-11(10)13(17)15(12)9-5-2-1-3-6-9/h1-8,12,16H

InChI Key

CBLVQROEGOSBJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)N=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-phenyl-2-pyridinecarboxamide (1.00 g) in dry tetrhydrofuran (20 mL) under N2 atmosphere at -78° C., was added n-butyllithium in hexane (4.0 mL, 2.5M). This mixture was allowed to stir for one hour. Methyl formate (0.62 mL) in dry tetrahydrofuran (5 mL) was added rapidly dropwise. After addition, the cold bath was removed and the mixture warmed to room temperature over two hours. The reaction was quenched with water and the tetrahydrofuran was evaporated in vacuo. The residue was extracted with ethyl acetate and dried (K2CO3). Purification was effected by flash chromatography on silica gel using ethyl acetate/hexane (6/4) as eluant (Rf =0.1). The yield was 310 mg (27.4%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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